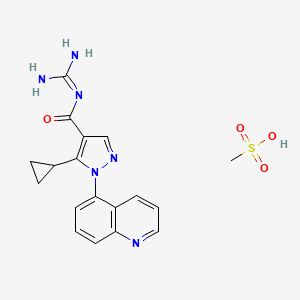
Zoniporide mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Zoniporide mesylate is a useful research compound. Its molecular formula is C18H20N6O4S and its molecular weight is 416.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Zoniporide mesylate, a selective inhibitor of the sodium-hydrogen exchanger 1 (NHE1), has garnered attention due to its significant biological activity and potential therapeutic applications. This article delves into its mechanisms, metabolic pathways, and implications in various medical contexts, supported by data tables and relevant case studies.
Overview of this compound
Zoniporide is characterized as a potent and selective inhibitor of NHE1, with an IC50 value of approximately 14 nM , demonstrating over 150-fold selectivity against other NHE isoforms . This high specificity makes it a valuable candidate for therapeutic interventions where modulation of intracellular pH is crucial.
The primary mechanism of zoniporide involves the inhibition of NHE1, which plays a critical role in regulating intracellular pH and cellular volume. By inhibiting this exchanger, zoniporide effectively reduces sodium influx and promotes cellular acidosis, which can have various physiological effects:
- Cardiac Protection : In models of ischemia-reperfusion injury, zoniporide has been shown to reduce infarct size significantly .
- Cancer Therapy : Elevated NHE1 activity is linked to tumor progression; thus, zoniporide's inhibition may provide a novel approach to cancer treatment by altering the tumor microenvironment .
Metabolism and Pharmacokinetics
Zoniporide undergoes extensive metabolism primarily via aldehyde oxidase. Research indicates that after intravenous infusion, about 57% of the administered dose is recovered in feces, with the major metabolite being 2-oxozoniporide (M1) . The metabolic pathways are summarized in the following table:
| Metabolite | Description | Percentage of Dose |
|---|---|---|
| M1 | Major circulating metabolite | 74% (in plasma) |
| M2 | Hydrolyzed guanidine moiety | 17% |
| M3 | Hydrolyzed carboxylic acid derivative | 6.4% |
Case Studies
- Cardiac Ischemia-Reperfusion : A study demonstrated that zoniporide administration in isolated hearts led to a significant reduction in infarct size compared to control groups. This suggests its potential as a cardioprotective agent during ischemic events .
- Cancer Cell Lines : Research involving various cancer cell lines showed that zoniporide could inhibit cell proliferation by inducing acidosis in the tumor microenvironment. This effect was correlated with decreased NHE1 activity, highlighting its potential as an anticancer therapeutic .
Properties
CAS No. |
249296-45-5 |
|---|---|
Molecular Formula |
C18H20N6O4S |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C17H16N6O.CH4O3S/c18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13;1-5(2,3)4/h1-5,8-10H,6-7H2,(H4,18,19,22,24);1H3,(H,2,3,4) |
InChI Key |
LEHNUSLKIYRRQJ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)O.C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N |
Canonical SMILES |
CS(=O)(=O)O.C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N |
Key on ui other cas no. |
249296-45-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















